N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide
N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide
Brand Name:
Vulcanchem
CAS No.:
354121-90-7
VCID:
VC0477580
InChI:
InChI=1S/C20H14N2O4/c23-18(21-13-7-8-16-17(9-13)26-11-25-16)10-22-15-6-2-4-12-3-1-5-14(19(12)15)20(22)24/h1-9H,10-11H2,(H,21,23)
SMILES:
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Molecular Formula:
C20H14N2O4
Molecular Weight:
346.3g/mol
N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide
CAS No.: 354121-90-7
Main Products
VCID: VC0477580
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3g/mol
CAS No. | 354121-90-7 |
---|---|
Product Name | N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide |
Molecular Formula | C20H14N2O4 |
Molecular Weight | 346.3g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Standard InChI | InChI=1S/C20H14N2O4/c23-18(21-13-7-8-16-17(9-13)26-11-25-16)10-22-15-6-2-4-12-3-1-5-14(19(12)15)20(22)24/h1-9H,10-11H2,(H,21,23) |
Standard InChIKey | HCGOQNQKMDKIRS-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
PubChem Compound | 602757 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume